molecular formula C11H12F3NO4 B1455898 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine CAS No. 1259979-50-4

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1455898
CAS No.: 1259979-50-4
M. Wt: 279.21 g/mol
InChI Key: RAISOBRVUKCEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine: is a synthetic amino acid derivative It is characterized by the presence of a methoxy group at the fourth position and a trifluoromethoxy group at the third position on the phenyl ring, attached to the alpha carbon of the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common approach is the palladium-catalyzed direct arylation, which is highly effective for introducing the aryl groups. The Suzuki-Miyaura cross-coupling reaction in water is another method used for its synthesis . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biology, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for research purposes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
  • 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
  • 4-Methoxy-3-(trifluoromethoxy)aniline

Uniqueness: 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is unique due to the presence of both methoxy and trifluoromethoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-amino-3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-18-8-3-2-6(4-7(15)10(16)17)5-9(8)19-11(12,13)14/h2-3,5,7H,4,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAISOBRVUKCEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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